Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, also known as DTTMM, is an organic compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41. The molecule of this compound is essentially planar, except for the tert-butyl group .
Molecular Structure Analysis
The molecule of DTTMM is essentially planar, except for the tert-butyl group. The aminomethylene atoms are equally disordered over two sites each, giving two alternative intramolecular hydrogen bonds from the partial amine H atoms to the adjacent carbonyl O atoms .Scientific Research Applications
- The antifungal outcome was promising, with an IC50 range of 0.013 µM to 35 µM, indicating fungistatic or fungicidal effects .
- The one-step reaction yields diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (DAMM) as a model compound .
Antifungal Activity Against Fusarium oxysporum
Enamine Esters and Microwave-Assisted Synthesis
Chemical Properties and Structure
Custom Synthesis and Availability
Mechanism of Action
Target of Action
The primary target of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the enolate ion . The enolate ion is a nucleophile that can react with alkyl halides .
Mode of Action
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate, which is a malonic ester, can be transformed into its enolate ion using sodium ethoxide as a base . This enolate ion can then be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
Biochemical Pathways
The alkylation of enolate ions is a key step in the malonic ester synthesis . This process provides a route to a wide variety of carboxylic acids and methyl ketones .
Result of Action
The result of the action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the formation of a new C-C bond . This leads to the production of α-substituted malonic esters .
Action Environment
The action of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is influenced by several environmental factors. For instance, the base used to form the enolate ion and the alkyl halide used for alkylation can affect the compound’s action . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy and stability of the compound .
properties
IUPAC Name |
diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDCBPRKLRIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.